5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine
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Overview
Description
5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: is a heterocyclic compound that contains both pyrrole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine typically involves the bromination of 3-(1H-pyrrol-1-yl)pyridin-2-amine. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridin-2-amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism by which 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine exerts its effects is not fully understood. it is believed to interact with molecular targets through its pyrrole and pyridine rings, which can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins .
Comparison with Similar Compounds
3-(1H-pyrrol-1-yl)pyridin-2-amine: Lacks the bromine atom, which can affect its reactivity and interactions.
5-Chloro-3-(1H-pyrrol-1-yl)pyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-3-(1H-pyrrol-1-yl)pyridin-2-amine: Contains a fluorine atom, which can influence its biological activity.
Uniqueness: The presence of the bromine atom in 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine makes it unique compared to its analogs. Bromine is a larger and more polarizable atom, which can enhance the compound’s reactivity and ability to participate in various chemical reactions .
Properties
IUPAC Name |
5-bromo-3-pyrrol-1-ylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h1-6H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKNBUSVKFPHEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=CC(=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435356 |
Source
|
Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155630-03-8 |
Source
|
Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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